molecular formula C11H9BrO2S B13002568 Ethyl 7-bromobenzo[b]thiophene-3-carboxylate

Ethyl 7-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B13002568
M. Wt: 285.16 g/mol
InChI Key: WEZSKTQMPFAEOT-UHFFFAOYSA-N
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Description

Ethyl 7-bromobenzo[b]thiophene-3-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromobenzo[b]thiophene-3-carboxylate typically involves the bromination of benzo[b]thiophene derivatives followed by esterification. One common method includes the bromination of benzo[b]thiophene-3-carboxylic acid using bromine in the presence of a catalyst, followed by esterification with ethanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 7-bromobenzo[b]thiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-bromobenzo[b]thiophene-3-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • Ethyl 2-aminobenzo[b]thiophene-3-carboxylate
  • 3-aminobenzo[b]thiophene-2-carbohydrazide
  • 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione

Comparison: Ethyl 7-bromobenzo[b]thiophene-3-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

ethyl 7-bromo-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)8-6-15-10-7(8)4-3-5-9(10)12/h3-6H,2H2,1H3

InChI Key

WEZSKTQMPFAEOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=CC=C2Br

Origin of Product

United States

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